An In-Depth Technical Guide to 3-Bromo-N-methyl-N-boc-propylamine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Bromo-N-methyl-N-boc-propylamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N-methyl-N-boc-propylamine, also known by its IUPAC name tert-butyl (3-bromopropyl)(methyl)carbamate, is a key bifunctional building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure incorporates a reactive primary alkyl bromide and a Boc-protected secondary amine, offering a versatile platform for the strategic introduction of a methylaminopropyl chain. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis with mechanistic insights, its reactivity profile, and its application in the synthesis of pharmacologically active agents.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 3-Bromo-N-methyl-N-boc-propylamine in a laboratory setting.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 828272-19-1 | [1][2] |
| Molecular Formula | C₉H₁₈BrNO₂ | [1][2] |
| Molecular Weight | 252.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | |
| Boiling Point | 268.4±19.0 °C (Predicted) | [3] |
| Density | 1.254±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |
| Storage | -20°C, protect from light, stored under nitrogen | [3] |
Safety Information
3-Bromo-N-methyl-N-boc-propylamine is a hazardous substance and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
GHS Hazard Statements: [3]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
GHS Pictograms:
Precautionary Statements: [3]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of 3-Bromo-N-methyl-N-boc-propylamine: A Mechanistic Perspective
The synthesis of 3-Bromo-N-methyl-N-boc-propylamine is typically achieved from the corresponding alcohol, tert-butyl (3-hydroxypropyl)(methyl)carbamate, via an Appel reaction. This transformation is a reliable method for the conversion of alcohols to alkyl halides under mild conditions.
Experimental Protocol
The following protocol is a representative example of the synthesis of 3-Bromo-N-methyl-N-boc-propylamine:
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To a solution of tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask, add triphenylphosphine (PPh₃) (1.3 equiv).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add carbon tetrabromide (CBr₄) (1.3 equiv) to the cooled solution.
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Stir the reaction mixture at 0 °C for 1.5 hours.
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Quench the reaction by adding water.
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Extract the product with dichloromethane.
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Wash the combined organic layers with aqueous sodium carbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., petroleum ether/ethyl acetate 93:7) to yield 3-Bromo-N-methyl-N-boc-propylamine as a light yellow oil.
Causality Behind Experimental Choices
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Choice of Reagents (PPh₃ and CBr₄): The combination of triphenylphosphine and carbon tetrabromide is the classic reagent system for the Appel reaction. PPh₃ acts as an oxygen scavenger, and CBr₄ serves as the bromine source. The high thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
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Reaction Conditions (0 °C and Anhydrous Solvent): The reaction is performed at 0 °C to control the exothermic nature of the initial steps and to minimize potential side reactions. The use of an anhydrous solvent like dichloromethane is crucial as the phosphonium intermediates are sensitive to moisture.
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Workup Procedure: The aqueous workup is designed to remove the water-soluble byproducts. The sodium carbonate wash neutralizes any acidic species, and the brine wash helps to remove residual water from the organic layer.
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Purification: Silica gel chromatography is a standard and effective method for separating the desired alkyl bromide from the nonpolar triphenylphosphine oxide byproduct.
Reaction Mechanism: The Appel Reaction
The synthesis proceeds through the well-established Appel reaction mechanism. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The Appel reaction mechanism for the conversion of an alcohol to an alkyl bromide.
Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-N-methyl-N-boc-propylamine stems from its bifunctional nature. The terminal bromine atom is a good leaving group, making it susceptible to nucleophilic substitution, while the Boc-protected amine is stable under a variety of reaction conditions but can be readily deprotected under acidic conditions.
Reactivity Profile
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Alkylation of Nucleophiles: The primary alkyl bromide readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the facile introduction of the N-Boc-N-methylpropylamino moiety onto various molecular scaffolds.
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Stability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is robust towards many reagents, including organometallics, hydrides, and basic conditions. This orthogonality allows for selective manipulation of other functional groups in the molecule without affecting the protected amine.
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Deprotection: The Boc group is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to liberate the secondary amine.
Application in Drug Discovery: Synthesis of Bioactive Molecules
3-Bromo-N-methyl-N-boc-propylamine is a valuable building block for the synthesis of various drug candidates and pharmacologically active compounds. Its ability to act as a flexible linker is particularly useful in connecting different pharmacophores. A notable application is in the development of Selective Androgen Receptor Modulators (SARMs).
Case Study: Synthesis of SARM Analogs
SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects. The development of nonsteroidal SARMs often involves the synthesis of molecules with a central core and various side chains that modulate receptor affinity and selectivity. 3-Bromo-N-methyl-N-boc-propylamine can be used to introduce a key side chain.
The following workflow illustrates a generalized synthetic route where 3-Bromo-N-methyl-N-boc-propylamine is used to alkylate a phenolic core, a common structural motif in SARM design.
Caption: Generalized workflow for the synthesis of a SARM analog using 3-Bromo-N-methyl-N-boc-propylamine.
This synthetic strategy allows for the late-stage introduction of the methylaminopropyl side chain, providing flexibility in the design and synthesis of a library of SARM candidates for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.9 ppm), and three methylene groups as multiplets in the range of 1.9-3.5 ppm.
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¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon and methyls of the Boc group, the N-methyl carbon, and the three methylene carbons of the propyl chain.
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IR Spectroscopy: The infrared spectrum will be characterized by strong C-H stretching vibrations, a strong C=O stretch for the carbamate carbonyl group (around 1680-1700 cm⁻¹), and C-N and C-O stretching bands. The C-Br stretch is expected to appear in the fingerprint region.
Conclusion
3-Bromo-N-methyl-N-boc-propylamine is a highly valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, coupled with the stability of the Boc protecting group, allows for its strategic incorporation into complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such bifunctional building blocks in the design and synthesis of the next generation of drugs is set to increase.
References
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PubChem. tert-butyl N-(3-bromopropyl)-N-methylcarbamate. Available from: [Link]
- Google Patents. CN106916148B - Method for synthesizing brexpiprazole.
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Indian Academy of Sciences. Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Available from: [Link]
-
Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PubMed Central. Available from: [Link]
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Pharmaffiliates. CAS No : 828272-19-1 | Product Name : 3-Bromo-N-methyl-N-boc-propylamine. Available from: [Link]
-
PubChem. tert-butyl N-(3-bromopropyl)-N-methylcarbamate. Available from: [Link]
Sources
- 1. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 2. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]
